molecular formula C8H4F2N2O B12453924 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole

3-(2,3-Difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12453924
M. Wt: 182.13 g/mol
InChI Key: PNLAKGHYDMGFII-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-difluorobenzohydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-oxadiazole derivatives .

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 3-(2,3-Difluorophenyl)-1,2,4-oxadiazole stands out due to its unique combination of the oxadiazole ring and the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C8H4F2N2O

Molecular Weight

182.13 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4F2N2O/c9-6-3-1-2-5(7(6)10)8-11-4-13-12-8/h1-4H

InChI Key

PNLAKGHYDMGFII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NOC=N2

Origin of Product

United States

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